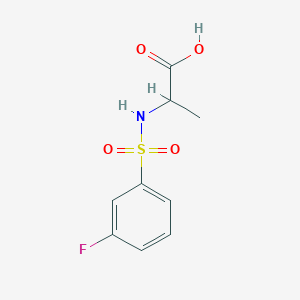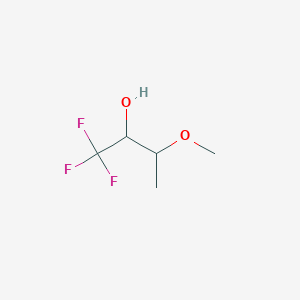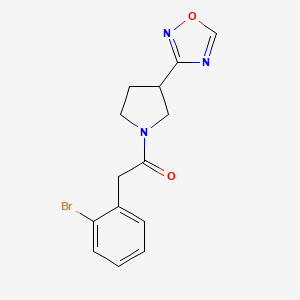
((3-氟苯基)磺酰)丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Fluorophenyl)sulfonyl)alanine: is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 g/mol It is a derivative of alanine, where the amino acid is modified by the addition of a (3-fluorophenyl)sulfonyl group
科学研究应用
Chemistry: ((3-Fluorophenyl)sulfonyl)alanine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a probe to investigate the role of sulfonyl groups in biological systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action.
Industry: In the industrial sector, ((3-Fluorophenyl)sulfonyl)alanine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
未来方向
While specific future directions for ((3-Fluorophenyl)sulfonyl)alanine were not found, there is ongoing research into the use of sulfonyl fluorides, a related class of compounds. Sulfonyl fluorides are being explored for their potential in catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)alanine typically involves the reaction of (S)-(+)-alanine with p-styrene sulfonyl chloride in the presence of a solvent such as chloroform . The reaction is carried out in a round-bottomed flask equipped with a magnetic stirrer to ensure thorough mixing of the reactants. The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a set period to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for ((3-Fluorophenyl)sulfonyl)alanine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions: ((3-Fluorophenyl)sulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used for oxidation reactions.
Reduction: Reducing agents like or are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
作用机制
The mechanism by which ((3-Fluorophenyl)sulfonyl)alanine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
- ((3-Chlorophenyl)sulfonyl)alanine
- ((3-Bromophenyl)sulfonyl)alanine
- ((3-Methylphenyl)sulfonyl)alanine
Comparison: ((3-Fluorophenyl)sulfonyl)alanine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its analogs with chlorine, bromine, or methyl groups, the fluorine atom provides higher electronegativity and smaller atomic radius, leading to different reactivity and interaction profiles. This uniqueness makes ((3-Fluorophenyl)sulfonyl)alanine a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFOGWMBJILJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2735581.png)
![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)



![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2735590.png)

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2735592.png)
![9-Chloro-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2735594.png)
![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)

